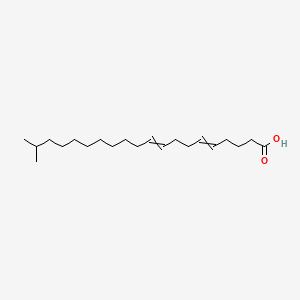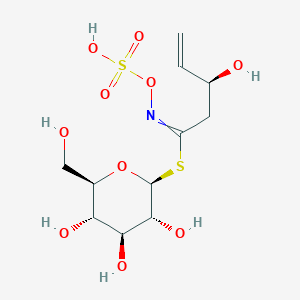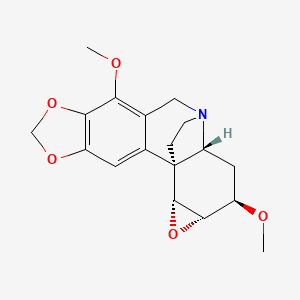
Undulatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undulatine is a natural product found in Crossyne flava, Nerium, and other organisms with data available.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Cancer Research
- Undulatine is identified as one of several alkaloids in Crinum latifolium. These compounds show significant cytotoxicity against various human cancer cell lines (Hanh, Anh, Huong, Thanh, Trung, Cuong, Mai, Cường, Nam, Minh, 2018).
- Studies on amaryllidaceae alkaloids including this compound revealed their potential as acetylcholinesterase inhibitors, which may have implications for Alzheimer's disease research. This research also suggests that this compound could cross the blood-brain barrier (Cahlíková, Perez, Štěpánková, Chlebek, Šafratová, Hošt'álková, Opletal, 2015).
Isolation from Brunsvigia Josephinae and Antineoplastic Properties
- This compound has been isolated from Brunsvigia josephinae, along with other alkaloids. This research contributes to understanding the plant's chemical composition and potential medicinal properties (Viladomat, Codina, Bastida, Mathee, Campbell, 1995).
Application in In Vitro Estrogenic and Breast Cancer Studies
- Chemical constituents isolated from Rheum undulatum, including this compound, have been studied for their estrogenic and breast cancer inhibitory activities. This research adds to the understanding of traditional medicines and their potential applications in modern medical treatments (Lee, Park, Choi, Kim, Kang, 2018).
Ethnopharmacological Relevance
- Historical and current ethnopharmacological relevance of plants like Xysmalobium undulatum (Uzara), where this compound has been a component, provides insight into traditional medical practices and the potential of such compounds in modern therapeutic applications (Helmstädter, 2015).
Hepatotoxicity Investigation
- A study on the hepatotoxic and anti-prolific effects of the crude Xysmalobium undulatum aqueous extract, which contains this compound, highlights the need for thorough evaluation of traditional medicinal plants and their components for safety and efficacy (Calitz, Hamman, Fey, Viljoen, Gouws, Wrzesinski, 2019).
Propiedades
Número CAS |
6882-09-3 |
|---|---|
Fórmula molecular |
C18H21NO5 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(1S,13R,15R,16S,18R)-9,15-dimethoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene |
InChI |
InChI=1S/C18H21NO5/c1-20-11-6-13-18(17-16(11)24-17)3-4-19(13)7-9-10(18)5-12-15(14(9)21-2)23-8-22-12/h5,11,13,16-17H,3-4,6-8H2,1-2H3/t11-,13-,16+,17+,18+/m1/s1 |
Clave InChI |
XHXKHSUJQVCHTA-NWVCDLTISA-N |
SMILES isomérico |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H]6[C@H]1O6 |
SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6 |
SMILES canónico |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6 |
| 6882-09-3 | |
Sinónimos |
undulatine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


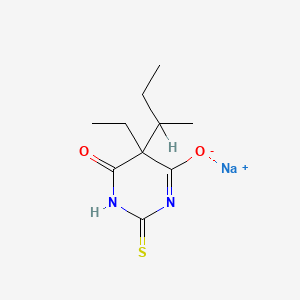
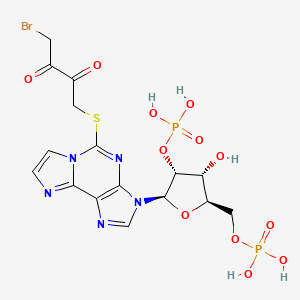
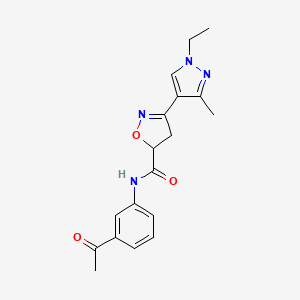
![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)
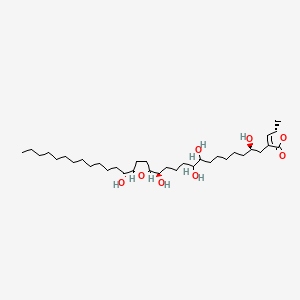
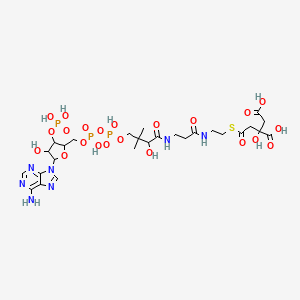
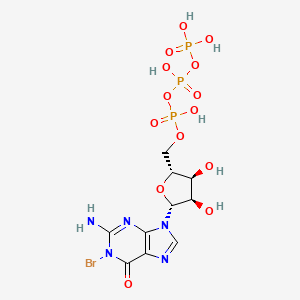
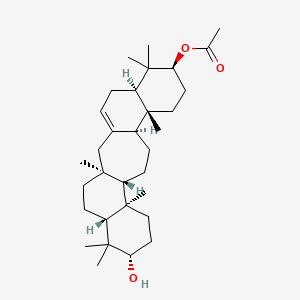
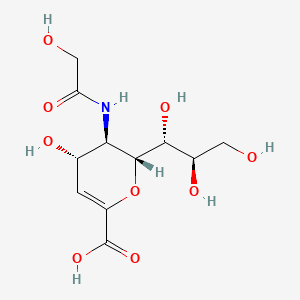
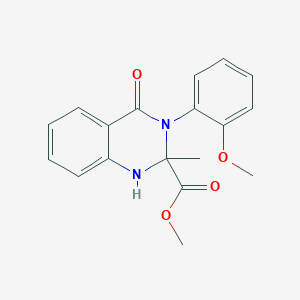
![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)
